4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20316702
InChI: InChI=1S/C12H11F3N2O/c13-12(14,15)9-3-1-2-8-10(16-6-7-18)4-5-17-11(8)9/h1-5,18H,6-7H2,(H,16,17)
SMILES:
Molecular Formula: C12H11F3N2O
Molecular Weight: 256.22 g/mol

4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC20316702

Molecular Formula: C12H11F3N2O

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline -

Specification

Molecular Formula C12H11F3N2O
Molecular Weight 256.22 g/mol
IUPAC Name 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]ethanol
Standard InChI InChI=1S/C12H11F3N2O/c13-12(14,15)9-3-1-2-8-10(16-6-7-18)4-5-17-11(8)9/h1-5,18H,6-7H2,(H,16,17)
Standard InChI Key AVVAVXYMUAYPHL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NCCO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]ethanol, reflects its hybrid structure combining a quinoline backbone with polar substituents. Key features include:

  • Trifluoromethyl group (-CF3_3): Positioned at the 8-position, this electron-withdrawing group enhances metabolic stability and influences electronic distribution across the aromatic system .

  • Hydroxyethylamino group (-NH-CH2_2-CH2_2-OH): At the 4-position, this moiety introduces hydrogen-bonding capabilities, potentially improving solubility and target affinity .

The canonical SMILES representation, C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NCCO, and InChIKey AVVAVXYMUAYPHL-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically begins with 8-(trifluoromethyl)quinoline precursors, such as 4-chloro-8-(trifluoromethyl)quinoline, which undergoes nucleophilic aromatic substitution (SNAr) with ethanolamine. Key steps include:

  • Precursor Activation: The chlorine atom at the 4-position is displaced by the amino group of ethanolamine under reflux conditions, often in polar aprotic solvents like DMF or DMSO .

  • Purification: Crude products are isolated via column chromatography (e.g., 5–20% ethyl acetate in cyclohexane) or recrystallization .

Example Protocol:

  • Reactants: 4-Chloro-8-(trifluoromethyl)quinoline (1 eq.), ethanolamine (1.2 eq.), K2_2CO3_3 (2 eq.)

  • Conditions: DMF, 100°C, 12–24 hours

  • Yield: ~60–70% after purification .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at other quinoline positions necessitate careful control of reaction conditions.

  • Byproduct Formation: Incomplete substitution or overalkylation may occur, requiring rigorous chromatographic separation .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited aqueous solubility due to its aromatic core. The hydroxyethylamino group enhances hydrophilicity (logP1.8\log P \approx 1.8), while the trifluoromethyl group contributes to metabolic resistance .

pKa Considerations:

  • The hydroxyethylamino group has an estimated pKa\text{p}K_a of ~9.5, making it protonated at physiological pH, which may influence membrane permeability .

  • The quinoline nitrogen (pKa4.2\text{p}K_a \approx 4.2) remains deprotonated under most biological conditions .

Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Multi-step synthesis and low yields hinder large-scale production.

  • Pharmacokinetics: Limited oral bioavailability and rapid hepatic clearance necessitate formulation improvements .

Research Priorities

  • Derivatization: Modifying the hydroxyethyl chain to enhance blood-brain barrier penetration for CNS applications.

  • Prodrug Strategies: Masking the hydroxyl group to improve absorption.

  • Target Validation: Identifying specific biomolecular targets via proteomic profiling .

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